molecular formula C12H23NO2 B3011578 Tert-butyl 3-ethylpiperidine-3-carboxylate CAS No. 1339626-73-1

Tert-butyl 3-ethylpiperidine-3-carboxylate

Cat. No.: B3011578
CAS No.: 1339626-73-1
M. Wt: 213.321
InChI Key: LVSWDCOLFFGHDR-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethylpiperidine-3-carboxylate: is an organic compound with the molecular formula C₁₂H₂₃NO₂ and a molecular weight of 213.32 g/mol . It is a piperidine derivative, characterized by the presence of a tert-butyl ester group and an ethyl substituent on the piperidine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Mechanism of Action

Mode of Action

The exact mode of action of Tert-butyl 3-ethylpiperidine-3-carboxylate is currently unknown due to the lack of specific studies on this compound . The specific interactions and changes resulting from this compound’s action would depend on its specific target(s).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethylpiperidine-3-carboxylate typically involves the reaction of 3-ethylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-ethylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 3-ethylpiperidine-3-carboxylate is used as a building block in the synthesis of complex organic molecules.

Biology and Medicine: In biological research, this compound is used to study the pharmacological properties of piperidine derivatives. It serves as a precursor for the synthesis of potential therapeutic agents, including those targeting neurological disorders and pain management .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

  • Tert-butyl 3-methylpiperidine-3-carboxylate
  • Tert-butyl 3-phenylpiperidine-3-carboxylate
  • Tert-butyl 3-isopropylpiperidine-3-carboxylate

Comparison: Tert-butyl 3-ethylpiperidine-3-carboxylate is unique due to its ethyl substituent, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

tert-butyl 3-ethylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-5-12(7-6-8-13-9-12)10(14)15-11(2,3)4/h13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSWDCOLFFGHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCNC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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